molecular formula C12H12IN3O2 B12306477 Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate

Cat. No.: B12306477
M. Wt: 357.15 g/mol
InChI Key: GCTOLBZQGFFQQR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, an ethyl ester, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which can enhance reaction rates and yields. The use of microwave irradiation in the presence of molecular sieves and dry toluene has been shown to improve the yield of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The ester group can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include nitro or hydroxyl derivatives.

    Reduction: Products include amine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist for specific receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(4-fluorophenyl)-1h-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Biological Activity

Ethyl 5-amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives. The resulting compound is characterized by various spectroscopic techniques, including NMR and IR spectroscopy. The molecular formula for this compound is C12H12N4O2IC_{12}H_{12}N_4O_2I, with a molecular weight of approximately 356.25 g/mol.

Crystal Structure

The crystal structure analysis reveals that the compound crystallizes in a triclinic system. Key parameters include:

  • Space Group : P1̅
  • Cell Dimensions :
    • a=10.4031(5)a=10.4031(5) Å
    • b=11.3191(5)b=11.3191(5) Å
    • c=13.2540(6)c=13.2540(6) Å
  • Volume : V=1394.73(11)V=1394.73(11) ų

The crystal structure exhibits multiple intermolecular hydrogen bonds, contributing to its stability and potential biological activity .

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies report IC50 values ranging from 7 to 20 µM against various cancer cell lines, including breast and prostate cancer cells. These compounds may interfere with angiogenesis and cancer cell signaling pathways, leading to inhibited tumor growth .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It exhibits activity against several bacterial strains, including E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MICs) have been reported in the range of 40 to 50 µg/mL , comparable to standard antibiotics such as ceftriaxone .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL . This suggests potential therapeutic applications in inflammatory diseases .

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound, researchers treated human leukemia cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis induction .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsIC50/MIC Values
AnticancerInhibition of cell growth7 - 20 µM
AntimicrobialBacterial inhibitionMIC: 40 - 50 µg/mL
Anti-inflammatoryReduction in cytokine levelsEffective at 10 µg/mL

Properties

Molecular Formula

C12H12IN3O2

Molecular Weight

357.15 g/mol

IUPAC Name

ethyl 5-amino-1-(4-iodophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12IN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3

InChI Key

GCTOLBZQGFFQQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)I)N

Origin of Product

United States

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